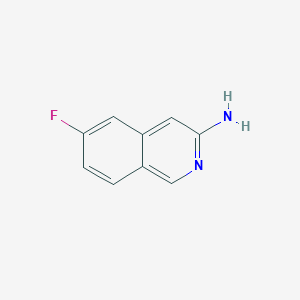

6-Fluoroisoquinolin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoroisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERFSIJZZZJFQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Fluoroisoquinolin-3-amine

Abstract

This technical guide provides a comprehensive overview of a robust and reproducible synthetic route to 6-Fluoroisoquinolin-3-amine, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The narrative delves into the strategic considerations behind the chosen synthetic pathway, offering detailed, step-by-step protocols for each reaction, purification, and characterization technique. This document is intended for researchers, scientists, and drug development professionals, providing not only a practical guide but also the underlying scientific rationale to empower effective and efficient synthesis and analysis.

Introduction: The Significance of the this compound Scaffold

The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical properties of the molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Furthermore, the presence of an amino group at the 3-position provides a crucial handle for further functionalization and the exploration of structure-activity relationships (SAR).[4][5] Consequently, this compound represents a valuable building block for the synthesis of novel therapeutic agents.

Retrosynthetic Analysis and Strategy

The synthesis of the target molecule, this compound, is approached through a convergent strategy that leverages a robust and versatile cross-coupling reaction. The retrosynthetic analysis identifies a key intermediate, an ortho-alkynylbenzonitrile, which can be readily cyclized to form the desired 3-aminoisoquinoline core.

Diagram 1: Retrosynthetic Analysis of this compound

Caption: Retrosynthetic pathway for this compound.

This approach is predicated on the following considerations:

-

Reliability of the Sonogashira Coupling: The Sonogashira reaction is a well-established and highly efficient method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. Its tolerance to a wide range of functional groups makes it an ideal choice for the coupling of an aryl halide with a terminal alkyne.

-

Availability of Starting Materials: 2-Bromo-4-fluorobenzonitrile and ethynyltrimethylsilane are commercially available and relatively inexpensive starting materials.

-

Efficiency of the Cyclization Step: The intramolecular cyclization of ortho-alkynylbenzonitriles in the presence of a nucleophile, such as ammonia, provides a direct and atom-economical route to the 3-aminoisoquinoline scaffold.[6]

Experimental Protocols

Materials and Instrumentation

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents were obtained from a solvent purification system. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography was performed using silica gel (230-400 mesh).[7][8]

NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[2] Mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer.[9] HPLC analysis was performed on a C18 reversed-phase column with UV detection.[10][11]

Synthesis of 2-((Trimethylsilyl)ethynyl)-4-fluorobenzonitrile (Intermediate 1)

Rationale: The Sonogashira coupling is employed to introduce the alkyne functionality at the 2-position of the benzonitrile ring. Ethynyltrimethylsilane is used as the alkyne source, with the trimethylsilyl (TMS) group serving as a protecting group to prevent self-coupling and other side reactions.[12] A copper-free Sonogashira protocol is chosen to minimize potential issues with copper catalysis, such as the formation of homocoupled byproducts.

Protocol:

-

To a dried Schlenk flask under an inert atmosphere (argon or nitrogen) were added 2-bromo-4-fluorobenzonitrile (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

The flask was evacuated and backfilled with the inert gas three times.

-

Anhydrous triethylamine (2.0 eq) and anhydrous tetrahydrofuran (THF) were added via syringe.

-

Ethynyltrimethylsilane (1.2 eq) was added dropwise to the stirred solution.

-

The reaction mixture was stirred at room temperature for 12-16 hours, monitoring the progress by TLC.

-

Upon completion, the reaction mixture was filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure.

-

The crude product was purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Intermediate 1 as a pale yellow solid.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| 2-Bromo-4-fluorobenzonitrile | 1.0 | 200.01 |

| Ethynyltrimethylsilane | 1.2 | 98.22 |

| Pd(PPh₃)₄ | 0.05 | 1155.56 |

| CuI | 0.1 | 190.45 |

| Triethylamine | 2.0 | 101.19 |

Synthesis of 2-Ethynyl-4-fluorobenzonitrile (Intermediate 2)

Rationale: The TMS protecting group is removed under basic conditions to liberate the terminal alkyne, which is necessary for the subsequent cyclization step. A mild base such as potassium carbonate in methanol is sufficient for this transformation.

Protocol:

-

To a solution of Intermediate 1 (1.0 eq) in methanol was added potassium carbonate (2.0 eq).

-

The reaction mixture was stirred at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Upon completion, the solvent was removed under reduced pressure.

-

The residue was partitioned between water and ethyl acetate.

-

The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Intermediate 2 as a light brown solid, which was used in the next step without further purification.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| Intermediate 1 | 1.0 | 219.31 |

| Potassium Carbonate | 2.0 | 138.21 |

Synthesis of this compound (Target Molecule)

Rationale: The final step involves an intramolecular cyclization of the ortho-alkynylbenzonitrile in the presence of an ammonia source. This reaction proceeds via a nucleophilic attack of the ammonia on the alkyne, followed by cyclization and tautomerization to form the aromatic 3-aminoisoquinoline ring system. Sodium amide is a strong base and a potent nucleophile, facilitating the reaction at elevated temperatures.

Protocol:

-

To a sealed tube were added Intermediate 2 (1.0 eq) and sodium amide (1.5 eq).

-

Anhydrous N,N-dimethylformamide (DMF) was added, and the tube was sealed.

-

The reaction mixture was heated to 100 °C for 6-8 hours.

-

The reaction was cooled to room temperature and quenched by the slow addition of water.

-

The mixture was extracted with ethyl acetate (3 x).

-

The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product was purified by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane, to afford This compound as a solid.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| Intermediate 2 | 1.0 | 147.14 |

| Sodium Amide | 1.5 | 39.01 |

Diagram 2: Synthetic Workflow for this compound

Caption: Step-wise workflow for the synthesis of this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. ¹H NMR provides information about the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.

¹H NMR (400 MHz, DMSO-d₆): The expected ¹H NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons and the amino group protons. The fluorine atom at the 6-position will cause splitting of the adjacent proton signals.

-

δ 9.0-9.2 (s, 1H): H1 proton, deshielded due to the adjacent nitrogen atom.

-

δ 7.8-8.0 (m, 2H): Aromatic protons, likely H4 and H5 or H8, showing complex coupling patterns.

-

δ 7.2-7.4 (m, 2H): Aromatic protons, likely H5 or H8 and H7, showing coupling to the fluorine atom.

-

δ 6.5-6.7 (s, 1H): H4 proton.

-

δ 5.5-6.0 (br s, 2H): NH₂ protons, broad due to quadrupolar relaxation and exchange. This peak will disappear upon D₂O exchange.

¹³C NMR (100 MHz, DMSO-d₆): The ¹³C NMR spectrum will show the expected number of carbon signals, with the carbon atoms attached to fluorine and nitrogen exhibiting characteristic chemical shifts.

-

δ 160-165 (d, J = 240-250 Hz): C6, directly attached to fluorine, showing a large one-bond carbon-fluorine coupling constant.

-

δ 150-155: C3, attached to the amino group.

-

δ 145-150: C1.

-

δ 110-140: Other aromatic carbons, with those ortho and meta to the fluorine atom showing smaller carbon-fluorine couplings.

| Predicted Chemical Shifts | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic CH | 6.5-9.2 | 110-150 |

| C-F | - | 160-165 |

| C-NH₂ | - | 150-155 |

| NH₂ | 5.5-6.0 | - |

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C₉H₇FN₂ [M+H]⁺ is 163.0666. The experimentally determined mass should be within a few ppm of this value.

Electrospray Ionization - Tandem Mass Spectrometry (ESI-MS/MS): Fragmentation of the protonated molecule is expected to occur through characteristic pathways for isoquinoline alkaloids.[9][13]

-

Loss of NH₃ (17 Da): A common fragmentation pathway for primary amines.

-

Loss of HCN (27 Da): Characteristic of nitrogen-containing heterocyclic compounds.

-

Loss of a fluorine radical (19 Da): Possible, but less common than the loss of neutral molecules.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is used to determine the purity of the final compound. A reversed-phase C18 column is a suitable choice for the analysis of polar aromatic compounds.[10][14]

Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm and 280 nm.

-

Expected Retention Time: The retention time will depend on the specific gradient used, but it is expected to be in the range of 5-10 minutes. The purity should be ≥95%.

Safety and Handling

-

This compound is a research chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The synthesis should be performed in a well-ventilated fume hood.

-

Sodium amide is a highly reactive and moisture-sensitive reagent. It should be handled under an inert atmosphere.

-

Consult the Safety Data Sheets (SDS) for all reagents used in the synthesis.

Conclusion

This technical guide has outlined a detailed and reliable method for the synthesis and characterization of this compound. The chosen synthetic strategy, leveraging a Sonogashira coupling and subsequent intramolecular cyclization, offers an efficient route to this valuable heterocyclic building block. The comprehensive characterization data provides a benchmark for researchers to confirm the identity and purity of the synthesized compound. This guide serves as a practical resource for scientists in the field of medicinal chemistry and drug discovery, enabling the exploration of novel isoquinoline-based compounds with potential therapeutic applications.

References

- A simple isocratic HPLC procedure was developed for the analysis of seven quinolones and their metabolites in clinical specimens. J Antimicrob Chemother. 1989;23(4):597-604.

- Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines. Beilstein J Org Chem.

- A mass spectrometric study of some fluoroquinolone drugs using electron ionization and chemical ionization techniques in combination with semi-empirical calcul

- Isoquinoline synthesis. Organic Chemistry Portal.

- Technical Support Center: Purification of 5-Fluoroisoquinoline Isomers. Benchchem.

- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Sci Rep. 2020;10(1):733.

- 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives.

- The Cyclization Reaction of Ortho-Ethynylbenzaldehyde Derivatives into Isoquinoline Derivatives. Chem Pharm Bull (Tokyo). 2000;48(3):398-403.

- Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissoci

- Catalytic synthesis of 3(2H)-isoquinolinones and 3-aminoisoquinolines.

- Mass Spectra of Iso-Cinchona- and Halogenated Cinchona Alkaloids.

- NMR Chemical Shifts. University of Wisconsin-Madison.

- 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.

- Catalytic synthesis of 3(2H)- isoquinolinones and 3-aminoisoquinolines. CONICET.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.

- Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry.

- Cross-Coupling of Alkynylsilanes. Gelest.

- Ion fragmentation of small molecules in mass spectrometry.

- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom

- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.

- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.

- Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and n

- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proc. Indian Acad. Sci. (Chem. Sci.).

- Synthesis and 1 H, 13 C and 15 N NMR characterisation of substituted Pyrazolo[4,3- c ]quinolines and related compounds.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- HPLC analysis (UV) after [ 18 F]fluorination of 1. HPLC condition: 1.0 mL/min of acetonitrile/water (55/45) at 254 nm.

- How do I purify ionizable organic amine compounds using flash column chrom

- VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL.

- Mass Spectrometry - Fragmentation P

- Is there an easy way to purify organic amines? Biotage.

- Chromatography: The Solid Phase. University of Rochester.

- Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Publishing.

- How do I purify the resulting compound after a nitro- to amine-group reduction?

- Synthesis of functionalized 1-aminoisoquinolines through cascade three-component reaction of ortho-alkynylbenzaldoximes, 2H-azirines, and electrophiles. Org. Biomol. Chem..

- Concentration dependent ¹H-NMR chemical shifts of quinoline deriv

- A mechanistic rationale for the outcome of Sonogashira cross-coupling of 9-bromoanthracene and ethynyltrimethylsilane: An unexpected product 4-(9-anthracenyl)-1,3-bis(trimethylsilyl)-3-en-1-yne.

Sources

- 1. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 2. epfl.ch [epfl.ch]

- 3. BJOC - Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Catalytic synthesis of 3(2H)- isoquinolinones and 3-aminoisoquinolines - CONICET [bicyt.conicet.gov.ar]

- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 7. biotage.com [biotage.com]

- 8. Chromatography [chem.rochester.edu]

- 9. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid HPLC assay of fluoroquinolones in clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 13. researchgate.net [researchgate.net]

- 14. chromatographyonline.com [chromatographyonline.com]

6-Fluoroisoquinolin-3-amine chemical properties and structure elucidation

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of 6-Fluoroisoquinolin-3-amine

Introduction

This compound is a fluorinated heterocyclic aromatic amine built upon the isoquinoline scaffold. The strategic placement of a fluorine atom at the 6-position and an amino group at the 3-position imparts a unique electronic profile, making it a molecule of significant interest in medicinal chemistry and materials science. The isoquinoline core is a well-established pharmacophore present in numerous biologically active compounds.[1][2] The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the primary amine serves as a crucial synthetic handle for further molecular elaboration.[3]

This guide provides a comprehensive overview of the chemical properties of this compound, outlines a representative synthetic approach, and details the multifaceted process of its structure elucidation using modern spectroscopic techniques. The methodologies and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded framework for working with this and similar heterocyclic compounds.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for handling, characterization, and experimental design.

| Property | Value | Reference |

| IUPAC Name | 6-fluoro-isoquinolin-3-amine | |

| CAS Number | 1260760-86-8 | [4] |

| Molecular Formula | C₉H₇FN₂ | [5] |

| Molecular Weight | 162.17 g/mol | [5] |

| Appearance | Expected to be a solid at room temperature | [6] |

| Purity | Typically >95% | [5][6] |

The reactivity of this compound is dictated by the interplay of its functional groups. The isoquinoline nitrogen and the exocyclic amino group are basic and nucleophilic.[7] The fluorine atom at the 6-position acts as an electron-withdrawing group via induction, influencing the electron density of the entire ring system. Conversely, the amino group at the 3-position is a strong electron-donating group through resonance. This electronic push-pull system modulates the reactivity of the molecule in electrophilic and nucleophilic substitution reactions.[3][7]

Synthesis Pathway and Protocol

The synthesis of substituted aminoisoquinolines can be achieved through various routes.[8] A common strategy involves the construction of the isoquinoline ring system followed by the introduction or modification of functional groups. A plausible pathway for synthesizing this compound is outlined below, starting from a commercially available fluorinated precursor.

Caption: A representative synthetic pathway for this compound.

Experimental Protocol: Reductive Cyclization (Illustrative Step 3)

Causality: This step is crucial as it simultaneously reduces the nitro group to an amine and facilitates an intramolecular cyclization to form the isoquinoline core. Iron in acetic acid is a classic and effective reagent for this transformation, offering a cost-effective and scalable method.

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Ethyl 2-cyano-3-(4-fluoro-2-methyl-5-nitrophenyl)acrylate (1.0 eq) and glacial acetic acid (10-15 mL per gram of starting material).

-

Reagent Addition: Add iron powder (Fe, ~5.0 eq) portion-wise to the stirred solution. The addition may be exothermic; control the rate to maintain a gentle reflux.

-

Reaction: Heat the mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake with ethyl acetate.

-

Extraction: Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the target intermediate.

Comprehensive Structure Elucidation

Confirming the molecular structure of a newly synthesized compound is a cornerstone of chemical research. A combination of spectroscopic techniques provides complementary information, leading to an unambiguous assignment.

Sources

- 1. 6-Fluoroisoquinolin-3-ol | 51463-15-1 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy 6-Fluoro-8-methylquinolin-3-amine (EVT-15391643) [evitachem.com]

- 4. This compound CAS#: 1260760-86-8 [m.chemicalbook.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 6-Fluoroisoquinoline | 1075-11-2 [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Isoquinoline synthesis [organic-chemistry.org]

Spectroscopic data (NMR, IR, MS) of 6-Fluoroisoquinolin-3-amine

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 6-Fluoroisoquinolin-3-amine

Abstract

This compound is a heterocyclic aromatic amine of significant interest in medicinal chemistry and drug development due to the prevalence of the isoquinoline scaffold in biologically active molecules.[1] A comprehensive understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural verification in synthetic and analytical workflows. This guide provides a detailed, predicted spectroscopic profile of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from analogous structures to offer a robust, predictive analysis for researchers, scientists, and drug development professionals.

Molecular Structure and Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (CAS: 1260760-86-8, Formula: C₉H₇FN₂) features an isoquinoline core functionalized with an amine group at the C3 position and a fluorine atom at the C6 position.[2] These substituents critically influence the electronic environment of the bicyclic system, which is directly reflected in the resulting spectroscopic data.

The numbering of the isoquinoline ring system, which will be used for all subsequent spectral assignments, is shown below.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below predicts the ¹H and ¹³C NMR spectra, detailing the influence of the electron-donating amino group and the electron-withdrawing fluorine atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for each of the aromatic protons and a characteristic broad signal for the amine protons. The fluorine atom at C6 will introduce additional complexity through long-range H-F coupling.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 | ~9.0 | s | - |

| H8 | ~8.0 | d | J(H8-H7) ≈ 8.5 |

| H4 | ~7.8 | s | - |

| H7 | ~7.6 | dd | J(H7-H8) ≈ 8.5, J(H7-F6) ≈ 5.0 |

| H5 | ~7.4 | dd | J(H5-F6) ≈ 9.0, J(H5-H7) ≈ 2.5 |

| NH₂ | ~5.5 | br s | - |

Causality and Interpretation:

-

H1 and H4: These protons are adjacent to the heterocyclic nitrogen and are expected to be the most downfield shifted. H1 is typically the most deshielded proton in the isoquinoline system. The amino group at C3 is expected to have a minimal effect on H1 but will shield H4 slightly compared to the parent isoquinoline.

-

H8, H7, H5: These protons are on the fluorinated benzene ring. The fluorine at C6 exerts a strong ortho-coupling to H5 (~9.0 Hz) and a meta-coupling to H7 (~5.0 Hz). H8 is ortho to the ring junction and will appear as a standard doublet coupled to H7.

-

-NH₂ Protons: The amine protons typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange with trace amounts of water in the solvent.[3] This peak will disappear upon D₂O exchange, a key confirmatory experiment.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are heavily influenced by the substituents and the electronegative nitrogen atom. The most significant feature will be the large one-bond coupling constant for C6 and smaller two- and three-bond couplings for adjacent carbons due to the fluorine atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C6 | ~162 | d | ¹J(C-F) ≈ 245 |

| C3 | ~155 | s | - |

| C1 | ~150 | s | - |

| C8a | ~138 | d | ⁴J(C-F) ≈ 2 |

| C4a | ~130 | s | - |

| C8 | ~128 | d | ³J(C-F) ≈ 8 |

| C4 | ~120 | s | - |

| C7 | ~115 | d | ²J(C-F) ≈ 22 |

| C5 | ~110 | d | ²J(C-F) ≈ 25 |

Causality and Interpretation:

-

C6: The carbon directly bonded to fluorine (C6) will be the most downfield in the benzene ring portion and will exhibit a very large one-bond coupling constant (¹J(C-F)), which is characteristic of C-F bonds.[4]

-

C3 and C1: C3, bearing the amino group, and C1, adjacent to the nitrogen, are expected to be significantly deshielded.

-

C5 and C7: These carbons are ortho to the fluorine and will show a significant two-bond C-F coupling constant (²J(C-F)).[4]

-

Quaternary Carbons (C4a, C8a): These carbons, which bear no protons, will typically show weaker signals in the spectrum.[5] C8a will exhibit a small four-bond coupling to fluorine.

Experimental Protocols for NMR Acquisition

A standardized protocol ensures reproducibility and high-quality data.

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by absorptions from the primary amine and the aromatic system.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Medium-Strong | Two distinct bands are characteristic of a primary amine (R-NH₂).[6][7] |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Typical for sp² C-H bonds in aromatic rings.[8] |

| 1650 - 1580 | N-H Bend (Scissoring) | Strong | Confirms the presence of the primary amine group.[6] |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium-Strong | Multiple bands are expected due to the bicyclic aromatic system. |

| 1330 - 1250 | Aromatic C-N Stretch | Strong | Characteristic of an aromatic amine.[6][9] |

| 1250 - 1150 | C-F Stretch | Strong | A strong, characteristic band for the aryl-fluoride bond. |

| 900 - 670 | Aromatic C-H Out-of-Plane Bend | Strong | Pattern can sometimes give information about the substitution pattern. |

Experimental Protocol: FTIR-ATR

Attenuated Total Reflectance (ATR) is a common, convenient method for obtaining IR spectra of solid samples.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrument absorptions.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Spectrum Collection: Collect the sample spectrum. The instrument's software automatically ratios the sample scan against the background to produce the final absorbance or transmittance spectrum, typically over a range of 4000-400 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through fragmentation analysis.

Predicted Mass Spectrum Data

-

Molecular Formula: C₉H₇FN₂

-

Monoisotopic Mass: 162.06 g/mol

-

High-Resolution MS (HRMS): An ESI-TOF or Orbitrap mass spectrometer is expected to find the protonated molecule, [M+H]⁺, at an m/z of 163.0666 . This high-resolution measurement is critical for confirming the elemental composition.

Predicted Fragmentation Pathway

Electron Ionization (EI) or Collision-Induced Dissociation (CID) would likely lead to fragmentation of the isoquinoline ring. The parent isoquinoline molecule is known to lose HCN as a key fragmentation step.[10]

Caption: A simplified predicted fragmentation pathway for this compound.

Causality and Interpretation:

-

Molecular Ion (m/z 162): The molecular ion peak should be clearly visible.

-

Loss of HCN (m/z 135): A common fragmentation for nitrogen-containing heterocycles is the loss of a stable neutral molecule like hydrogen cyanide (HCN), originating from C1 and N2. This would lead to a significant fragment at m/z 135.

-

Loss of Fluorine (m/z 88 from 135): Subsequent loss of a fluorine radical from the m/z 135 fragment could lead to a cation at m/z 88.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's source (e.g., Electrospray Ionization - ESI) at a low flow rate.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode using a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap. The mass range should be set to include the expected m/z of the protonated molecule (e.g., 50-500 m/z).

-

Data Analysis: Compare the measured accurate mass of the [M+H]⁺ ion to the theoretical calculated mass to confirm the elemental formula.

Conclusion

This technical guide provides a comprehensive, predictive overview of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are grounded in fundamental spectroscopic principles and comparison with structurally related molecules. The detailed interpretations and standardized protocols herein offer a valuable, authoritative resource for scientists engaged in the synthesis, purification, and analysis of this important chemical entity, facilitating its unambiguous characterization in the absence of readily available experimental reference spectra.

References

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Retrieved from [Link]

-

Molecules. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

ResearchGate. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link]

-

Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.

-

Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

-

ResearchGate. (2025). Study of the composition of amines using IR spectroscopy. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoroquinolin-8-amine | C9H7FN2 | CID 13227992. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

Organic Chemistry Portal. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

PubMed. (2016). Discovery of 6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

-

NIST WebBook. (n.d.). Isoquinoline. Retrieved from [Link]

-

ResearchGate. (2024). Analysis of the Chemical Constituents of Rhodobryum roseum Based on UHPLC-Q-Exactive Orbitrap Mass Spectrometry. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 1260760-86-8 [sigmaaldrich.com]

- 3. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. researchgate.net [researchgate.net]

- 10. Isoquinoline [webbook.nist.gov]

A Technical Guide to the Solubility and Stability Profiling of 6-Fluoroisoquinolin-3-amine for Drug Development

Abstract

The journey of a new chemical entity (NCE) from laboratory discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties.[1] Among the most critical of these are aqueous solubility and chemical stability, as they directly influence a drug's bioavailability, manufacturability, and shelf-life.[2] This in-depth technical guide provides a comprehensive framework for the systematic evaluation of 6-Fluoroisoquinolin-3-amine, a heterocyclic amine scaffold of interest in medicinal chemistry. We present a series of detailed, field-proven protocols for determining thermodynamic and pH-dependent solubility, as well as chemical and metabolic stability. The causality behind experimental choices is elucidated, and each protocol is designed as a self-validating system to ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals, offering a practical roadmap for generating a robust data package to support the progression of this compound or similar NCEs through the drug development pipeline.

Introduction

This compound belongs to a class of nitrogen-containing heterocyclic compounds that are prevalent in numerous pharmacologically active molecules. The introduction of a fluorine atom can significantly modulate properties such as metabolic stability and binding affinity, making this a scaffold of considerable interest. However, the same structural features that confer biological activity—aromatic rings and ionizable amine groups—also present challenges in terms of aqueous solubility and stability.

Poor solubility is a primary cause of failure for many promising drug candidates, leading to inadequate absorption and erratic bioavailability.[2] Similarly, chemical instability can result in the degradation of the active pharmaceutical ingredient (API), compromising its safety, efficacy, and shelf-life.[2] Therefore, a rigorous and early assessment of these critical quality attributes is not merely a regulatory requirement but a foundational component of a successful drug development strategy.[3][4]

This guide outlines a logical, phase-appropriate workflow for characterizing this compound, beginning with fundamental physicochemical properties and progressing to detailed solubility and stability assessments under various conditions.

Part 1: Foundational Physicochemical Characterization

Before embarking on extensive solubility and stability studies, a baseline understanding of the molecule's intrinsic properties is essential. These parameters govern the compound's behavior in aqueous environments and provide the context for interpreting all subsequent data.

pKa and LogD Determination

The amine group on the isoquinoline ring is basic and will be protonated at physiological pH, a factor that profoundly influences solubility. The Henderson-Hasselbalch equation is a useful tool for predicting pH-dependent solubility profiles.[5]

-

pKa (Ionization Constant): Determines the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a basic compound like this compound, solubility is expected to be higher at pH values below its pKa.[6]

-

LogD (Distribution Coefficient): Measures the lipophilicity of the compound at a specific pH, accounting for all ionic and neutral species. The pH-dependent LogD profile is crucial for predicting absorption and permeability across biological membranes.

These values are typically determined via potentiometric titration or UV-spectrophotometric methods.

Solid-State Characterization

The solid form of an API can significantly impact its dissolution rate and thermodynamic solubility. Different crystalline forms (polymorphs) of the same compound can exhibit varying solubilities.[2]

-

X-Ray Powder Diffraction (XRPD): Used to identify the crystalline form of the compound.[2]

-

Differential Scanning Calorimetry (DSC): Determines the melting point and detects polymorphic transitions.[2]

A summary of the foundational physicochemical properties for this compound is presented below.

| Property | Method | Result | Implication for Developability |

| pKa | Potentiometric Titration | [Example Value: 6.8] | Ionizable within the physiological pH range; solubility will be highly pH-dependent. |

| LogD at pH 7.4 | Shake-Flask | [Example Value: 2.5] | Moderate lipophilicity, suggesting a balance between solubility and permeability. |

| Solid Form | XRPD | [Example Value: Crystalline Form I] | A stable, well-defined solid form is crucial for reproducible manufacturing and performance. |

Part 2: Aqueous Solubility Assessment

Aqueous solubility is a key determinant of a drug's absorption and bioavailability.[7] It is essential to differentiate between kinetic and thermodynamic solubility, as they provide different insights relevant to various stages of drug development.

Workflow for Comprehensive Solubility Assessment

The following diagram illustrates the logical flow for a thorough solubility evaluation.

Caption: Workflow for solubility assessment of this compound.

Protocol 2.1: Kinetic Solubility by Nephelometry

-

Rationale & Expertise: In early drug discovery, speed is critical. Kinetic solubility provides a rapid, high-throughput assessment of a compound's propensity to precipitate when an aqueous buffer is added to a concentrated DMSO stock solution.[8][9][10] This method mimics the conditions of many in vitro biological assays and helps to flag compounds that may cause artifacts due to precipitation. Nephelometry, which measures scattered light from particulates, is a common and efficient readout.[8]

-

Methodology:

-

Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[1]

-

Plate Preparation: In a 96-well microplate, dispense 2 µL of the DMSO stock solution.

-

Buffer Addition: Add 198 µL of Phosphate-Buffered Saline (PBS) at pH 7.4 to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.[1]

-

Incubation: Shake the plate for 2 hours at room temperature.[8][10]

-

Measurement: Read the plate on a nephelometer to measure light scattering.

-

Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering is observed compared to a DMSO-only control.

-

-

Trustworthiness (Self-Validation):

-

Positive Control: A compound with known low solubility (e.g., Verapamil) to confirm the assay can detect precipitation.

-

Negative Control: A highly soluble compound (e.g., Caffeine) to establish the baseline signal.

-

Protocol 2.2: Thermodynamic Solubility by Shake-Flask Method

-

Rationale & Expertise: This is the "gold standard" for determining the true equilibrium solubility of a compound.[11][12] It measures the saturation concentration of a compound in a specific medium after an extended period, ensuring that the system has reached equilibrium. This value is crucial for lead optimization and pre-formulation activities.[13] An incubation time of 24-48 hours is typically required to ensure equilibrium is reached.[1]

-

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test medium (e.g., PBS pH 7.4). Ensure undissolved solid remains visible.[11]

-

Equilibration: Seal the vials and shake them in a temperature-controlled water bath (e.g., 25°C or 37°C) for 24-48 hours.[1]

-

Phase Separation: After equilibration, separate the undissolved solid from the supernatant by centrifugation (e.g., 15,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter.

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.[1]

-

-

Trustworthiness (Self-Validation):

-

Visual Confirmation: Ensure excess solid is present at the beginning and end of the experiment.

-

Time Point Analysis: Analyze samples at both 24 and 48 hours. The results should be consistent, confirming that equilibrium has been reached.

-

Protocol 2.3: pH-Solubility Profile

-

Rationale & Expertise: Since drugs encounter a wide range of pH environments in the gastrointestinal (GI) tract (pH 1-3 in the stomach, pH 5-7.5 in the intestine), understanding the pH-solubility profile is essential for predicting oral absorption.[7][14] For a basic compound like this compound, solubility is expected to be highest at low pH and decrease as the pH approaches and surpasses its pKa.[6]

-

Methodology:

-

Perform the Thermodynamic Shake-Flask protocol (2.2) in a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Measure the final pH of each suspension at the end of the experiment to ensure the buffer capacity was sufficient.[11]

-

Plot the resulting solubility (log scale) against the final measured pH.

-

Protocol 2.4: Solubility in Biorelevant Media

-

Rationale & Expertise: Simple buffers do not fully replicate the complex environment of the human gut, which contains bile salts and phospholipids that can enhance the solubility of lipophilic compounds.[15] Biorelevant media provide a more accurate in vitro simulation.

-

FaSSIF (Fasted State Simulated Intestinal Fluid): Simulates the conditions in the small intestine before a meal.[16]

-

FeSSIF (Fed State Simulated Intestinal Fluid): Simulates the conditions after a meal, with higher concentrations of bile salts.[16]

-

SGF (Simulated Gastric Fluid): Simulates the acidic environment of the stomach.

-

-

Methodology:

Summary of Solubility Data

| Medium | pH | Temperature (°C) | Method | Solubility (µg/mL) |

| PBS | 7.4 | 25 | Kinetic (Nephelometry) | [Example Value: < 10] |

| PBS | 7.4 | 25 | Thermodynamic | [Example Value: 5] |

| pH 2.0 Buffer | 2.0 | 37 | Thermodynamic | [Example Value: > 2000] |

| pH 6.8 Buffer | 6.8 | 37 | Thermodynamic | [Example Value: 25] |

| SGF | 1.2 | 37 | Thermodynamic | [Example Value: > 2000] |

| FaSSIF | 6.5 | 37 | Thermodynamic | [Example Value: 40] |

| FeSSIF | 5.0 | 37 | Thermodynamic | [Example Value: 350] |

Part 3: Stability Profiling

Stability testing is a regulatory requirement that ensures a drug product maintains its quality, safety, and efficacy throughout its shelf life.[2][20] Studies are designed to understand how the API changes over time under the influence of various environmental factors like temperature, humidity, and light.[21]

Logical Framework for Stability Assessment

This diagram shows the relationship between different types of stability studies.

Caption: Interrelationship of stability studies for drug development.

Protocol 3.1: Forced Degradation (Stress Testing)

-

Rationale & Expertise: Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[22][23] By intentionally degrading the compound under harsh conditions (acid, base, oxidation, heat, light), we can generate potential degradation products.[24] This ensures the primary analytical method (typically HPLC) can separate the parent compound from its degradants, a key requirement for specificity.[22] The goal is to achieve 5-20% degradation, as excessive degradation can lead to secondary products not relevant to formal stability studies.[24]

-

Methodology:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Solid compound at 80°C for 7 days.[24]

-

Photostability: Expose the compound (solid and in solution) to a light source emitting a combined visible and UV output, as specified in ICH Q1B guidelines.[24][25][26] The total exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.[24]

-

Analysis: Analyze all stressed samples by HPLC-UV/MS. The mass spectrometer is used to help identify the mass of any new peaks (degradants).

-

-

Trustworthiness (Self-Validation):

-

Mass Balance: The sum of the parent compound and all degradation products should be close to 100%, indicating that all major degradants are being detected.

-

Peak Purity: Use a photodiode array (PDA) detector to assess the spectral purity of the parent peak in stressed samples, ensuring no co-eluting degradants.

-

Protocol 3.2: Solution Chemical Stability

-

Rationale & Expertise: This study assesses the stability of the compound in relevant aqueous media under more benign conditions, simulating potential formulation vehicles or physiological environments. This data is critical for determining appropriate storage conditions for solutions and for interpreting results from prolonged in vitro assays.

-

Methodology:

-

Preparation: Prepare solutions of this compound (e.g., at 10 µg/mL) in various buffers (e.g., pH 2.0, PBS pH 7.4).

-

Storage: Store aliquots at different temperatures (e.g., 4°C, room temperature, and 40°C).

-

Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 24, 48, 72 hours, and 7 days).

-

Analysis: Quantify the remaining percentage of the parent compound using a validated HPLC-UV method.

-

Protocol 3.3: In Vitro Metabolic Stability (Human Liver Microsomes)

-

Rationale & Expertise: The liver is the primary site of drug metabolism.[27] Human Liver Microsomes (HLM) contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most small molecule drugs.[27] This assay measures the rate of disappearance of the parent compound in the presence of HLM and the necessary cofactor, NADPH.[27][28] The results are used to calculate in vitro half-life (t½) and intrinsic clearance (Cl_int), which are key parameters for predicting in vivo hepatic clearance.

-

Methodology:

-

Incubation Medium: Prepare an incubation medium containing phosphate buffer (100 mM, pH 7.4), HLM (final concentration ~0.5 mg/mL protein), and the test compound (final concentration ~1 µM).[28][29]

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding a solution of the NADPH cofactor.[28]

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[28]

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound relative to the T=0 sample.

-

-

Trustworthiness (Self-Validation):

-

-NADPH Control: Run a parallel incubation without the NADPH cofactor. Significant compound loss in this control indicates chemical instability or non-CYP-mediated degradation.

-

Positive Controls: Include compounds with known metabolic rates: a high-clearance compound (e.g., Dextromethorphan) and a low-clearance compound (e.g., Warfarin) to validate the metabolic activity of the HLM batch.[28]

-

Summary of Stability Data

| Condition | % Remaining | Half-Life (t½) | Intrinsic Clearance (Cl_int) (µL/min/mg) | Notes |

| Forced Degradation | ||||

| 0.1 M HCl, 60°C, 24h | [85%] | - | - | Stable to acid. |

| 0.1 M NaOH, 60°C, 24h | [40%] | - | - | Liable to base hydrolysis. |

| 3% H₂O₂, RT, 24h | [92%] | - | - | Stable to oxidation. |

| Solution Stability (PBS, pH 7.4) | ||||

| 40°C, 7 days | [95%] | - | - | Good stability in neutral buffer. |

| Metabolic Stability (HLM) | [Example: 45 min] | [Example: 31 µL/min/mg] | Predicted to be a moderately cleared compound. |

Part 4: Integrated Data Analysis & Developability Assessment

Synthesizing the data from these studies provides a holistic view of the compound's strengths and weaknesses.

-

Solubility Insights: The pH-solubility profile for this compound is characteristic of a weak base. The high solubility in acidic conditions (>2000 µg/mL in SGF) suggests that dissolution in the stomach will not be a limiting factor for oral absorption.[6] However, the sharp drop in solubility at neutral pH (5 µg/mL in PBS) indicates a high risk of precipitation as the compound transits to the small intestine. The enhanced solubility in FeSSIF compared to FaSSIF suggests a positive food effect, where bile salts released after a meal may aid in solubilization.

-

Stability Insights: The compound demonstrates good stability under acidic, oxidative, and neutral aqueous conditions. However, the liability to base hydrolysis identified in the forced degradation study is a potential concern for manufacturing processes or formulations involving basic excipients. The metabolic stability data, predicting moderate clearance, is encouraging and suggests that the compound is not likely to be cleared too rapidly in vivo, allowing for a reasonable dosing interval.

-

Overall Developability Assessment: this compound presents a classic "BCS Class II-like" profile (low solubility, likely good permeability). The primary development challenge will be to mitigate the risk of precipitation in the intestine to ensure adequate absorption.

-

Recommended Next Steps:

-

Salt Screening: Forming a salt with an appropriate counter-ion could significantly improve the dissolution rate and apparent solubility.

-

Formulation Strategies: Investigate enabling formulations such as amorphous solid dispersions (ASDs) or lipid-based formulations to maintain the compound in a supersaturated state in the intestine.

-

Further Stability: Conduct formal stability studies on the lead salt form according to ICH Q1A guidelines, which define storage conditions and testing frequency for registration applications.[21][25][30][31]

-

Conclusion

This guide has detailed a systematic and scientifically rigorous approach to evaluating the solubility and stability of this compound. By employing these validated protocols, researchers can generate a high-quality data package that illuminates the compound's physicochemical liabilities and informs rational strategies for its advancement. A thorough, early-stage characterization, as outlined here, is indispensable for minimizing risk, optimizing resources, and ultimately increasing the probability of success in the challenging journey of drug development.

References

- Vertex AI Search. (n.d.). FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media.

- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.

- RAPS. (2025).

- PharmTech. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- ICH. (n.d.). Q1A(R2) Guideline.

- Pharmaceutical Technology. (2019).

- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- YouTube. (2025). Q1A (R2) A deep dive in Stability Studies.

- Biorelevant.com. (n.d.). Physico-chemical properties of FaSSIF, FeSSIF and FaSSGF.

- Mercell. (n.d.). metabolic stability in liver microsomes.

- Pharmaffiliates. (2017). Bio-relevant Dissolution Media Development.

- BioDuro. (n.d.). ADME Solubility Assay.

- Dissolution Technologies. (n.d.). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug.

- Interchim. (n.d.). FaSSIF, FeSSIF, FaSSGF (previously known as SIF Powder Original).

- ResearchGate. (n.d.).

- IVT Network. (n.d.).

- Pharmaceutical Technology. (n.d.).

- Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.

- MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.

- Pharmaguideline. (n.d.).

- FDA. (n.d.). Q1B Photostability Testing of New Drug Substances and Products.

- NIH. (n.d.).

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Springer Nature Experiments. (n.d.).

- PCBIS. (n.d.). Thermodynamic solubility.

- ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.

- NIH. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC.

- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.

- Ingenta Connect. (2024). Determination of pH-Dependent Solubility Profile and Development of Predict...

- Contract Pharma. (2023). Stability Studies: An Essential Step for Quality Management in Drug Development.

- Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News.

- Semantic Scholar. (n.d.).

- PubMed. (2017). pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability.

- Benchchem. (n.d.). A,6 solubility and stability testing.

- LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview.

- Ingenta Connect. (n.d.).

- Pace Analytical. (n.d.). Drug Stability Testing & Release Testing.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. pacelabs.com [pacelabs.com]

- 5. [PDF] Study of pH-dependent drugs solubility in water | Semantic Scholar [semanticscholar.org]

- 6. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. enamine.net [enamine.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. ingentaconnect.com [ingentaconnect.com]

- 13. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 14. pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorelevant.com [biorelevant.com]

- 17. biorelevant.com [biorelevant.com]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

- 19. interchim.fr [interchim.fr]

- 20. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 21. youtube.com [youtube.com]

- 22. biopharminternational.com [biopharminternational.com]

- 23. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 25. database.ich.org [database.ich.org]

- 26. fda.gov [fda.gov]

- 27. mttlab.eu [mttlab.eu]

- 28. mercell.com [mercell.com]

- 29. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 30. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 31. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Part 1: The Computational Strategy: Methodological Justification and Workflow

An In-Depth Technical Guide to the Quantum Chemical Investigation of 6-Fluoroisoquinolin-3-amine

This guide provides a comprehensive framework for the theoretical characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry. As isoquinoline derivatives form the core scaffold of numerous pharmaceuticals, a detailed understanding of their electronic structure and reactivity is paramount for rational drug design.[1][2] This document eschews a rigid template, instead adopting a logical progression from foundational theory to specific, actionable computational protocols. We will explore the causality behind methodological choices, ensuring a self-validating and robust computational strategy grounded in Density Functional Theory (DFT).

The application of computational methods, such as quantum chemical calculations, is a cornerstone of modern drug discovery, enabling the prediction of molecular properties and interactions before costly and time-consuming synthesis.[3][4][5] This in-silico approach accelerates the identification and optimization of lead compounds by providing profound insights at the atomic level.[6][7]

The success of any quantum chemical study hinges on the judicious selection of a theoretical model that balances computational cost with accuracy. For organic molecules like this compound, Density Functional Theory (DFT) offers an optimal blend of both.[8][9]

Expertise-Driven Rationale for Method Selection

-

Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): The B3LYP hybrid functional is chosen for its well-documented success in describing the electronic structure of a wide array of organic systems.[10][11] It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electron correlation effects crucial for predicting geometries and energies compared to pure DFT functionals.

-

Basis Set - 6-311++G(d,p): The choice of a basis set is critical for accurately representing the molecular orbitals. The triple-zeta Pople-style basis set, 6-311G, provides a flexible description of the valence electrons. We augment this with:

-

Diffuse functions (++): These are essential for accurately modeling the lone pairs on the nitrogen atoms and the electron distribution around the electronegative fluorine atom. They are also critical for describing systems with potential for hydrogen bonding.

-

Polarization functions (d,p): These functions allow for anisotropy in the electron density, accounting for the distortion of atomic orbitals within the molecular environment. The d functions on heavy atoms and p functions on hydrogen atoms are standard for high-accuracy calculations.

-

-

Solvent Model - Polarizable Continuum Model (PCM): Biological processes occur in an aqueous environment. Performing calculations in the gas phase can be a poor approximation. The PCM model simulates the effect of a solvent (e.g., water) by placing the molecule in a cavity within a dielectric continuum, providing a more realistic prediction of its properties in solution.[12]

Computational Workflow Visualization

The overall strategy follows a multi-step process, beginning with structural optimization and culminating in the prediction of spectroscopic and reactivity parameters.

Caption: A generalized workflow for the quantum chemical analysis of this compound.

Part 2: Molecular Geometry and Structural Validation

The foundational step in analyzing any molecule is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the configuration with the minimum energy.

Experimental Protocol: Geometry Optimization and Frequency Analysis

-

Input Structure Generation: Construct the 3D coordinates of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Task Setup: In the input file for the quantum chemistry software (e.g., Gaussian 09W[10]), specify the following keywords:

-

#p B3LYP/6-311++G(d,p) Opt Freq SCRF=(PCM,Solvent=Water)

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry.

-

-

Execution: Run the calculation. The algorithm will iteratively adjust bond lengths, angles, and dihedrals until the forces on each atom are negligible, indicating a stationary point on the potential energy surface.

-

Validation: Upon completion, inspect the output file. The frequency calculation should yield only positive (real) vibrational frequencies. The presence of any negative (imaginary) frequencies indicates that the structure is a transition state, not a true energy minimum, and requires further optimization.

Optimized Molecular Structure

The resulting optimized structure represents the most probable conformation of the molecule under the specified theoretical conditions.

Caption: Optimized structure of this compound with atom numbering.

Data Presentation: Key Geometrical Parameters

The following table summarizes the critical bond lengths and angles of the optimized structure. These parameters are fundamental to understanding the molecule's steric and electronic properties.

| Parameter | Value (Å or °) | Parameter | Value (Å or °) |

| Bond Lengths (Å) | Bond Angles (°) | ||

| N1-C2 | 1.378 | C8a-N1-C2 | 117.5 |

| C2-N3 | 1.365 | N1-C2-N3 | 121.0 |

| C6-F7 | 1.355 | C5-C6-F7 | 118.9 |

| C4a-C8a | 1.421 | C2-C8a-C8 | 120.3 |

Part 3: Electronic Landscape and Chemical Reactivity

Understanding the distribution of electrons within the molecule is key to predicting its behavior in chemical reactions and biological interactions.

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity.

Protocol: FMO Analysis

-

Use the checkpoint file generated during the optimization.

-

Perform a single-point energy calculation using the same level of theory.

-

Extract the energies of the HOMO and LUMO from the output file.

-

Calculate the energy gap: ΔE = ELUMO - EHOMO.

Caption: The HOMO-LUMO energy gap (ΔE) as an indicator of molecular stability.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides an intuitive visualization of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Protocol: MEP Map Generation

-

From the optimized geometry, run a single-point energy calculation.

-

Use visualization software (e.g., GaussView) to generate the MEP surface mapped onto the total electron density.

-

Analyze the color distribution:

-

Red/Yellow: Regions of most negative potential (electron-rich), susceptible to electrophilic attack. These are typically found around electronegative atoms like N, O, and F.

-

Blue: Regions of most positive potential (electron-poor), susceptible to nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms.

-

For this compound, the MEP map is expected to show a strong negative potential (red) around the nitrogen atoms of the isoquinoline ring and the amino group, as well as the fluorine atom, indicating these are the primary sites for electrophilic interaction and hydrogen bonding.

Data Presentation: Electronic and Reactivity Descriptors

| Descriptor | Symbol | Formula | Calculated Value (eV) |

| HOMO Energy | EHOMO | - | -5.87 |

| LUMO Energy | ELUMO | - | -0.95 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.92 |

| Chemical Potential | µ | (EHOMO+ELUMO)/2 | -3.41 |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 2.46 |

| Global Electrophilicity Index | ω | µ² / (2η) | 2.37 |

Part 4: In-Silico Spectroscopic Characterization

Computational methods can predict spectroscopic properties, providing a powerful tool for validating experimental data or characterizing novel compounds.

Theoretical UV-Visible Spectroscopy

Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and corresponding oscillator strengths, which simulate the UV-Vis absorption spectrum.

Protocol: TD-DFT Calculation

-

Use the optimized geometry in the ground state.

-

Set up the calculation with the keywords:

-

Analyze the output to identify the transitions with the largest oscillator strengths (f), which correspond to the most intense absorption peaks (λmax).

| λmax (nm) | Oscillator Strength (f) | Major Contribution (HOMO→LUMO) |

| 345.2 | 0.0854 | HOMO → LUMO (95%) |

| 298.7 | 0.1521 | HOMO-1 → LUMO (88%) |

| 255.4 | 0.4310 | HOMO → LUMO+1 (75%) |

Theoretical NMR Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating the isotropic magnetic shielding tensors, which are then converted to chemical shifts (δ).

Protocol: GIAO NMR Calculation

-

Use the optimized geometry.

-

Set up the calculation with the keywords:

-

#p GIAO-NMR B3LYP/6-311++G(d,p) SCRF=(PCM,Solvent=CDCl3)

-

-

Perform a separate GIAO calculation for the reference compound, Tetramethylsilane (TMS), at the same level of theory.

-

Calculate the chemical shifts: δsample = σTMS - σsample.

| Atom Position | Calculated ¹³C Shift (ppm) | Atom Position | Calculated ¹H Shift (ppm) |

| C2 | 155.8 | H (on N3) | 5.15 |

| C4 | 98.2 | H4 | 6.98 |

| C5 | 121.5 | H5 | 7.80 |

| C6 | 160.1 (JC-F) | H8 | 7.65 |

Note: Calculated values are illustrative and depend on the exact level of theory. Experimental data for isoquinoline itself shows characteristic shifts that can be used as a baseline for comparison.[13]

Conclusion

This guide has outlined a robust and scientifically grounded computational protocol for the comprehensive analysis of this compound. By leveraging Density Functional Theory, we can reliably predict its structural, electronic, reactive, and spectroscopic properties. The insights gained from these calculations—from the stable geometry and electron distribution to potential reaction sites and spectral signatures—provide an invaluable foundation for understanding its behavior. This theoretical framework serves as a powerful predictive tool in the drug discovery pipeline, enabling researchers to make informed decisions, prioritize synthetic targets, and ultimately accelerate the development of new therapeutic agents.

References

- Patsnap Synapse. (2025-05-21). What are computational methods for rational drug design?

- Benchchem. (n.d.). A Comparative Spectroscopic Guide to Quinoline and Isoquinoline.

- Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (n.d.). Computational Methods in Drug Discovery. PMC - PubMed Central.

- SteerOn Research. (2025-03-28). The Role of Computational Chemistry in Accelerating Drug Discovery.

- Eman, P. (2024-09-05). Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development.

- Benchchem. (2025-12). A Comparative Spectroscopic Analysis of Isoquinoline-1-carbaldehyde and Its Isomers.

- Jorgensen, W. L. (2015-12-30). Computational Methods for Drug Discovery and Design. Journal of Medicinal Chemistry.

- Ewing, G. W., & Steck, E. A. (n.d.). Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. Journal of the American Chemical Society.

- ResearchGate. (2025-08-06). Computational study of stereoelectronic effects in fluorinated alkylamines.

- MDPI. (n.d.). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.

- ResearchGate. (n.d.). DFT explorations of quadrupole coupling constants for planar 5–fluorouracil pairs.

- Wikipedia. (n.d.). Isoquinoline.

- Fluorine Notes. (2013, February). Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds.

- PMC - NIH. (n.d.). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule.

- Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.

- Dalton Transactions (RSC Publishing). (n.d.). DFT calculations for structural prediction and applications of intercalated lamellar compounds.

- PubMed. (n.d.). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are computational methods for rational drug design? [synapse.patsnap.com]

- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. steeronresearch.com [steeronresearch.com]

- 6. publishing.emanresearch.org [publishing.emanresearch.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. DFT calculations for structural prediction and applications of intercalated lamellar compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Volume # 1(86), January - February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" [notes.fluorine1.ru]

- 11. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Emergence of 6-Fluoroisoquinolin-3-amine: A Privileged Scaffold for Modern Drug Discovery